molecular formula C5H12ClNO2 B2941411 N,N-Dimethylglycine methyl ester HCl CAS No. 1954-58-1

N,N-Dimethylglycine methyl ester HCl

Cat. No. B2941411
CAS RN: 1954-58-1
M. Wt: 153.61
InChI Key: MDEQIPCZMDWUEN-UHFFFAOYSA-N
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Description

N,N-Dimethylglycine methyl ester HCl, also known as Methyl (dimethylamino) acetate, is a derivative of the amino acid glycine . It is used as a biochemical for proteomics research and as a chemical and pharmaceutical intermediate .


Molecular Structure Analysis

The molecular formula of this compound is C5H12ClNO2 . The IUPAC Standard InChI is InChI=1S/C5H11NO2/c1-6(2)4-5(7)8-3/h4H2,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved data, it’s known that glycine, a related compound, can react with aqueous formaldehyde in formic acid .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 153.60728 . It is a liquid at 20 degrees Celsius with a specific gravity of 0.95 . More specific physical and chemical properties are not available in the retrieved data .

Scientific Research Applications

Conformational States in Different Media

N,N-dimethylglycine methyl ester (DMG-Me) exhibits different ground conformational states in the gas phase compared to condensed media such as liquid and low temperature solid states. In the gas phase, the most stable conformer features the ester group in a cis configuration with specific dihedral angles, while in condensed media, the stability of conformational states is reversed, showcasing the molecule's sensitivity to minor perturbations by the media (Gómez-Zavaglia & Fausto, 2003).

Application in Analysis by Electrospray Ionization Tandem Mass Spectrometry

Dimethylglycine (DMG) esters, including DMG-Me, have been developed for the rapid, sensitive, and selective analysis of primary and secondary alcohols in complex mixtures by electrospray ionization tandem mass spectrometry (ESI-MS/MS). This method is inspired by the use of complementary esters for the analysis of fatty acids and shows significant sensitivity and selectivity for different classes of alcohols (Johnson, 2001).

Catalytic Asymmetric Synthesis

The methyl ester derivative of N-acetyl-allylglycine, related to DMG-Me, has been utilized in the catalytic asymmetric synthesis of 5,5-dimethylproline, showcasing the application of DMG-Me derivatives in synthesizing complex molecules with high enantioselectivity (Elaridi, Jackson, & Robinson, 2005).

Bioavailability and Chemical Stability Studies

Studies on the hydrochloride salt of the N,N-dimethylglycine ester of metronidazole have shown that it rapidly and completely converts to metronidazole after intravenous administration, with minimal impact on the metabolism and elimination patterns of the drug. This highlights the potential of DMG-Me derivatives as prodrug candidates for enhancing the bioavailability of drugs for parenteral administration (Bundgaard, Larsen, & Arnold, 1984).

Antiviral Applications

A water-soluble derivative of nordihydroguaiaretic acid (NDGA), synthesized by reacting NDGA with N,N-dimethylglycine and then with HCl(g), has shown effective inhibition of HIV and SIV replication in cultured cells. This derivative competes with the DNA binding domain of the recombinant Sp1 protein for binding to the HIV LTR, suppressing Sp1-regulated HIV Tat transactivation and replication, indicating the antiviral potential of DMG-Me derivatives (Huang et al., 2003).

Safety and Hazards

N,N-Dimethylglycine methyl ester HCl is considered hazardous. It can cause skin irritation, serious eye irritation, and is flammable . It should not be released into the environment .

Future Directions

N,N-Dimethylglycine, a related compound, is used in the development of glycine-based ionic liquids and emulsifiers . It is potentially useful as a biomarker of protein degradation in COPD patients . These applications could suggest future directions for N,N-Dimethylglycine methyl ester HCl.

properties

IUPAC Name

methyl 2-(dimethylamino)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-6(2)4-5(7)8-3;/h4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEQIPCZMDWUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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